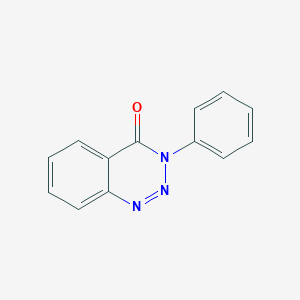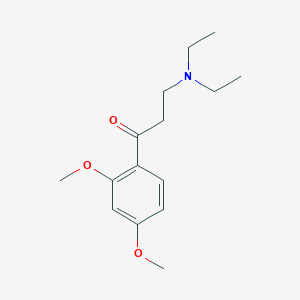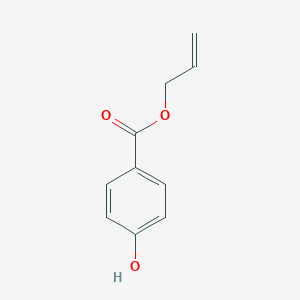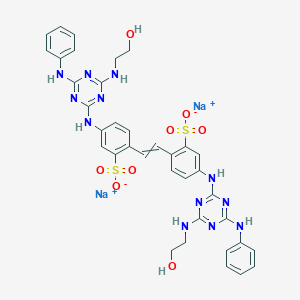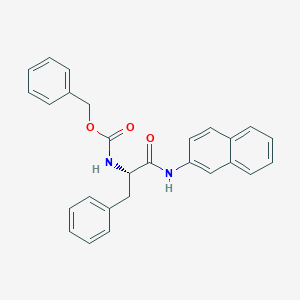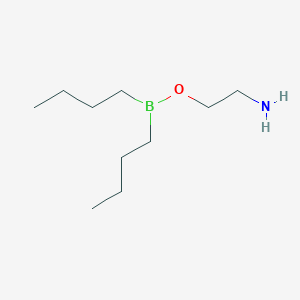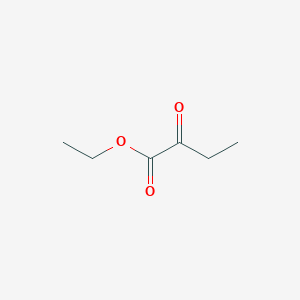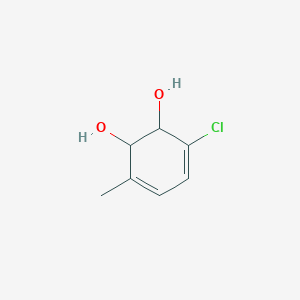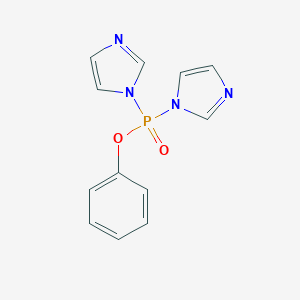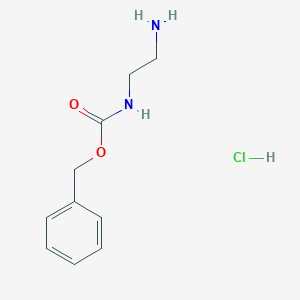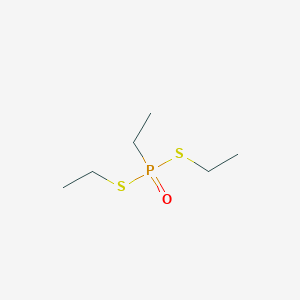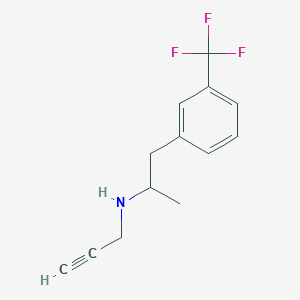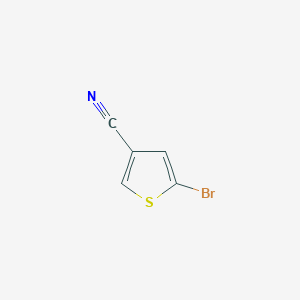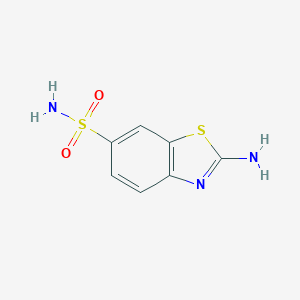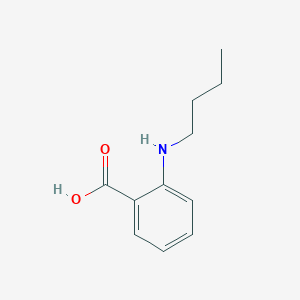
2-(Butylamino)benzoic acid
描述
2-(Butylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of benzoic acid where the hydrogen atom of the amino group is replaced by a butyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
作用机制
Target of Action
2-(Butylamino)benzoic acid, also known as 4-(Butylamino)benzoic acid, is a major metabolite of benzonatate . Benzonatate is an oral antitussive drug used in the relief and suppression of cough . It works by reducing the activity of the cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex .
Mode of Action
The mode of action of this compound is related to its parent compound, benzonatate. Benzonatate exhibits anesthetic or numbing action due to its chemical structure resembling that of the anesthetic agents in the para-amino-benzoic acid class .
Biochemical Pathways
It is known that benzoic acid and its derivatives play many valuable roles in plant metabolism . They perform critical functions in plant fitness, such as plant growth regulators, defensive compounds, pollinator attractants . The biosynthesis of phenolic compounds in foods has been studied with the aim to explore the effects of different stresses .
Pharmacokinetics
Benzonatate is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to the major metabolite this compound . The time to maximal concentration (Tmax) occurs at 30 min with a rapid decline to nearly undetectable serum concentrations by the 2-h mark . The half-life (t1/2) is 1.01+/-0.41h for benzonatate . The area under the curve from 0h to 10h (AUC0-10) for this compound and benzonatate are 2103+/-918ng/mL.h and 1097+/-559ng/mL.h, respectively .
Result of Action
The result of the action of this compound is primarily the suppression of coughing, as it is a major metabolite of the antitussive drug benzonatate .
Action Environment
It is known that benzonatate is associated with a risk for severe toxicity and overdose, especially in children . The capsules resemble candy, which may be desirable to young children . When the capsule is broken open, either by sucking or chewing, and the liquid drug is released into the oral cavity, a single tablet is believed to be enough to cause death in a child .
生化分析
Biochemical Properties
It is known that it is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to the major metabolite 4-(butylamino)benzoic acid (BABA) along with the corresponding polyethylene glycol monomethyl ethers .
Cellular Effects
A related compound, BBA/FA-PEG-CM-β-CD, has shown significant inhibition in cell proliferation against colon cancer cells SW620 .
Molecular Mechanism
It is known that it is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to the major metabolite 4-(butylamino)benzoic acid (BABA) along with the corresponding polyethylene glycol monomethyl ethers .
Temporal Effects in Laboratory Settings
It is known that it is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to the major metabolite 4-(butylamino)benzoic acid (BABA) along with the corresponding polyethylene glycol monomethyl ethers .
Dosage Effects in Animal Models
A related compound, BBA/FA-PEG-CM-β-CD, has shown significant tumor suppression effect against nude mice bearing SW620 xenografts .
Metabolic Pathways
It is known that it is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to the major metabolite 4-(butylamino)benzoic acid (BABA) along with the corresponding polyethylene glycol monomethyl ethers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The reaction conditions are optimized to ensure the complete conversion of reactants to the desired product, with minimal by-products .
化学反应分析
Types of Reactions: 2-(Butylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
2-(Butylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
- 4-(Butylamino)benzoic acid
- 2-(Methylamino)benzoic acid
- 2-(Ethylamino)benzoic acid
Comparison: 2-(Butylamino)benzoic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the butyl group increases the hydrophobicity of the molecule, affecting its solubility and reactivity. This makes it particularly useful in applications where increased hydrophobicity is desired .
属性
IUPAC Name |
2-(butylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHUGJZAZYELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170382 | |
| Record name | Anthranilic acid, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17781-86-1 | |
| Record name | 2-(Butylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


